molecular formula C5H10N2O B8051174 (4S)-4-aminopiperidin-2-one

(4S)-4-aminopiperidin-2-one

Cat. No.: B8051174
M. Wt: 114.15 g/mol
InChI Key: SLZBOFGNZPNOOK-BYPYZUCNSA-N
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Description

(4S)-4-aminopiperidin-2-one is a chiral piperidine derivative characterized by a six-membered lactam ring with an amino group at the C4 position in the (S)-configuration. The compound’s structure combines a rigid piperidinone backbone with a stereospecific amine moiety, making it a versatile intermediate in pharmaceutical synthesis. Its lactam ring provides conformational stability, while the amine group enables participation in hydrogen bonding and salt formation, critical for biological interactions.

Properties

IUPAC Name

(4S)-4-aminopiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZBOFGNZPNOOK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)C[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-aminopiperidin-2-one can be achieved through several methods. One common approach involves the reduction of 4-piperidone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Another method involves the catalytic hydrogenation of 4-piperidone in the presence of a metal catalyst such as palladium on carbon. This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high efficiency and scalability. The reaction conditions are optimized to maintain the desired stereochemistry and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-aminopiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group can yield (4S)-4-aminopiperidine, a fully saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: (4S)-4-aminopiperidine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

(4S)-4-aminopiperidin-2-one acts as a building block for synthesizing complex organic molecules. It is instrumental in creating pharmaceuticals and agrochemicals. Its ability to undergo various reactions, such as oxidation, reduction, and substitution, allows for the formation of diverse derivatives that can be tailored for specific applications .

Biology

In biological research, this compound is utilized to study enzyme mechanisms and receptor interactions. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. This property makes it a useful ligand in receptor binding studies .

Medicine

This compound is significant in drug development, particularly for neurological disorders. It serves as a key intermediate in synthesizing drugs that target conditions such as depression and anxiety . Its structural diversity allows researchers to explore various modifications to enhance therapeutic efficacy.

Industry

The compound is also employed in producing polymers and resins, showcasing its utility beyond pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications .

Case Study 1: Drug Development

A study highlighted the synthesis of novel derivatives of this compound aimed at enhancing the pharmacological profile of existing drugs targeting serotonin receptors. The derivatives showed improved binding affinities compared to their parent compounds, demonstrating the potential of this compound in developing more effective medications .

Case Study 2: Structural Diversity

Research demonstrated that this compound could be transformed into β-amino-δ-lactams through oxidative radical scission followed by reductive amination-cyclization. These lactams serve as rigidifying motifs in peptide chemistry, illustrating how structural modifications can lead to biologically active compounds .

Data Table: Comparison of Applications

Application AreaSpecific UseExample Outcomes
ChemistryBuilding block for synthesisCreation of pharmaceuticals
BiologyEnzyme mechanism studiesInsights into receptor interactions
MedicineDrug synthesisDevelopment of treatments for neurological disorders
IndustryPolymer productionEnhanced material properties

Mechanism of Action

The mechanism of action of (4S)-4-aminopiperidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The ketone group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Key Structural Features Similarity Score* Notable Properties
This compound 1235440-17-1 6-membered lactam, C4-(S)-amine Reference High polarity, chiral center
4-Aminopiperidin-2-one hydrochloride 1260883-24-6 Hydrochloride salt of parent compound 0.83 Enhanced aqueous solubility
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)... N/A Piperidine with butanoyl, phenyl substituents N/A Increased lipophilicity, CNS targeting
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 Pyrimidine ring with chloro, methyl, COOH N/A Acidic, metal-chelating potential
(2S)-N-(carbamoylmethyl)-4-methyl-2-[(2S)-pyrrolidin-2-yl... 9083-38-9 Pyrrolidine core, carbamoyl substituents N/A Hydrogen-bonding capacity, peptide-like

*Similarity scores based on structural fingerprinting (Tanimoto coefficient ≥0.8 indicates high similarity) .

Key Findings

4-Aminopiperidin-2-one hydrochloride: The hydrochloride derivative exhibits improved solubility in aqueous media compared to the parent compound, making it preferable for formulations requiring high bioavailability .

Piperidine Derivatives with Bulky Substituents: Compounds like the butanoyl-phenylpiperidine analogue () demonstrate enhanced lipophilicity, which improves CNS penetration but may reduce metabolic stability due to steric hindrance .

Pyrimidine vs. Piperidine Cores: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () lacks the lactam ring but shares nitrogen-rich aromaticity. Its carboxylic acid group enables metal coordination, a feature absent in this compound, limiting its utility in metalloenzyme targeting .

Pyrrolidine Analogues: The pyrrolidine-based compound () has a smaller 5-membered ring, reducing conformational flexibility but increasing ring strain. This may affect binding affinity in receptor-ligand interactions compared to the more stable piperidinone scaffold .

Methodological Considerations

Structural elucidation techniques, such as NMR and UV spectroscopy (as applied to Zygocaperoside in ), are essential for confirming stereochemistry and functional group arrangement in analogues . Data mining approaches () further aid in identifying critical substructures, such as the lactam-amine motif, which correlate with biological activity in toxicity and efficacy studies .

Biological Activity

(4S)-4-Aminopiperidin-2-one is a chiral compound that has garnered attention in various fields of medicinal chemistry due to its unique structural features, which include an amino group and a ketone group. This compound is known for its potential biological activities, particularly in enzyme inhibition and receptor interactions.

  • Molecular Formula: C5_5H10_10N2_2O
  • Molecular Weight: 114.15 g/mol
  • Structure: The compound features a piperidine ring with an amino group at the 4-position and a ketone at the 2-position, contributing to its biological reactivity.

The mechanism of action of this compound involves:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity.
  • Nucleophilic Addition: The ketone group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. For instance:

  • Protein Kinase B (PKB) Inhibition: Research indicates that derivatives of aminopiperidine can selectively inhibit PKB, which is crucial in various signaling pathways related to cancer and metabolism .
  • Histone Demethylase Inhibition: Compounds with similar structures have shown activity against histone demethylases, which play a role in epigenetic regulation and cancer progression .

Receptor Binding

The compound also exhibits potential for receptor binding. It serves as an intermediate in the synthesis of drugs targeting neurological disorders, indicating its relevance in pharmacology.

Case Studies and Research Findings

  • Selectivity Studies:
    • A study identified this compound derivatives as selective inhibitors of PKB compared to PKA, highlighting their potential therapeutic applications in cancer treatment .
  • In Vivo Efficacy:
    • Compounds incorporating the aminopiperidine structure demonstrated significant inhibition of Plasmodium falciparum growth, showcasing their potential as antimalarial agents .
  • Structure-Activity Relationship (SAR):
    • SAR studies revealed that modifications at the 4-position of the piperidine ring could enhance biological activity, particularly in terms of enzyme selectivity and potency against specific targets like PKB and histone demethylases .

Comparative Analysis with Similar Compounds

CompoundBiological ActivitySelectivity/Notes
(4R)-4-Aminopiperidin-2-oneSimilar chemical properties but different activityEnantiomer with distinct pharmacological profiles
4-PiperidonePrecursor for synthesisUsed in various medicinal chemistry applications
4-AminopiperidineFully reduced formFound in several bioactive compounds

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